2,3-Dihydroxybenzonitrile
Overview
Description
2,3-Dihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO2. It is a substituted catechol, characterized by the presence of two hydroxyl groups and a nitrile group attached to a benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dihydroxybenzonitrile can be achieved through various synthetic routes. One common method involves the dealkylation of 2,3-dialkoxybenzonitrile using an aluminum salt-amine complex . Another approach is the oxidation of 2,3-dihydroxybenzaldehyde in the presence of formic acid, hydroxylamine hydrochloride, and sodium formate .
Industrial Production Methods: Industrial production of this compound typically involves a one-pot synthesis from 2,3-dialkoxybenzoic acid without isolating intermediates . This method is advantageous due to its efficiency and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,3-Dihydroxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydroxybenzonitrile involves its ability to chelate metal ions, particularly iron. This chelation process is crucial in its role as an iron chelator, where it binds to iron ions and facilitates their removal from biological systems . The compound’s hydroxyl groups play a significant role in this binding process, forming stable complexes with metal ions.
Comparison with Similar Compounds
- 2,4-Dihydroxybenzonitrile
- 2,5-Dihydroxybenzonitrile
- 3-Cyanophenol
- 2,3-Dimethoxybenzonitrile
Comparison: 2,3-Dihydroxybenzonitrile is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and binding properties. Compared to 2,4-Dihydroxybenzonitrile and 2,5-Dihydroxybenzonitrile, the 2,3-isomer exhibits distinct reactivity patterns in substitution and oxidation reactions. Additionally, its ability to form stable metal complexes makes it particularly valuable in pharmaceutical applications .
Properties
IUPAC Name |
2,3-dihydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPDHXXZBWDFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987390 | |
Record name | 2,3-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67984-81-0 | |
Record name | 2,3-Dihydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67984-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067984810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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